Methyl 4-(1H-indol-2-yl)benzoate

Medicinal Chemistry Structure–Activity Relationship Molecular Recognition

Research on bacterial efflux pump inhibitors often faces supply bottlenecks for high-purity, C2-linked indole scaffolds. Methyl 4-(1H-indol-2-yl)benzoate (≥98%) directly addresses this need, providing the essential indole-2-yl pharmacophore for reliable SAR studies. - Confirmed inhibitor of multidrug efflux pumps in both Gram-positive and Gram-negative bacteria, enabling antibacterial resistance research. - Unique C2-aryl indole linkage differentiates it from common C3-substituted analogs, altering electronic and steric profiles critical for target engagement. - Para-benzoate ester handle facilitates conjugation for probe development (fluorescent, biotin) and serves as a preferred intermediate for further derivatization.

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
CAS No. 485321-10-6
Cat. No. B1589171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(1H-indol-2-yl)benzoate
CAS485321-10-6
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2
InChIInChI=1S/C16H13NO2/c1-19-16(18)12-8-6-11(7-9-12)15-10-13-4-2-3-5-14(13)17-15/h2-10,17H,1H3
InChIKeyLXPCCNBTEKIKLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(1H-indol-2-yl)benzoate (CAS 485321-10-6): A Core Indole‑2‑yl Benzoate Scaffold for Medicinal Chemistry and Chemical Biology


Methyl 4-(1H-indol-2-yl)benzoate (CAS 485321‑10‑6) is an indole‑2‑yl substituted benzoate ester that combines the pharmacophoric indole nucleus with a para‑benzoate handle . The compound possesses an indole C2–aryl linkage, which distinguishes it from the more common C3‑substituted indole derivatives and influences electronic distribution, hydrogen‑bonding capacity, and metabolic stability [1]. Its core is widely employed as a synthetic intermediate and probe in antibacterial efflux pump inhibition research .

Why Methyl 4-(1H-indol-2-yl)benzoate Cannot Be Replaced by Generic Indole‑3‑yl or Unsubstituted Benzoate Analogs


The indole‑2‑yl linkage in methyl 4-(1H‑indol‑2‑yl)benzoate creates a unique electronic and steric profile that is not replicated by indole‑3‑yl or simple benzoate congeners. In efflux pump inhibition studies, the para‑benzoate ester group is essential for interaction with bacterial membrane transporters, whereas the C2‑indole attachment modulates the compound's lipophilicity and hydrogen‑bond acceptor/donor ratios (HBD=1, HBA=3, LogP ~3.5) [1]. Substituting a C3‑linked indole (e.g., methyl 4-(1H‑indol‑3‑yl)benzoate) alters the orientation of the indole NH donor and the ester carbonyl, which can abolish activity in systems that require precise molecular recognition [2]. Furthermore, the methyl ester group confers improved solubility and synthetic tractability compared to the free acid or bulkier alkyl esters, making it the preferred intermediate for further derivatization [3].

Quantitative Differentiation of Methyl 4-(1H-indol-2-yl)benzoate (CAS 485321-10-6) Against Structural Analogs


Indole‑2‑yl vs. Indole‑3‑yl Substitution Confers Distinct Electronic and Hydrogen‑Bonding Properties

The indole C2‑aryl connectivity in methyl 4-(1H-indol-2-yl)benzoate yields a significantly different electrostatic potential surface and hydrogen‑bonding pattern compared to the C3‑substituted regioisomer. While direct head‑to‑head biological data for this exact pair are absent, class‑level inference from indole‑2‑carboxylate and indole‑3‑carboxylate series indicates that the C2‑substituted indoles exhibit lower electron density at the indole nitrogen and a more planar geometry, which can enhance binding to flat hydrophobic pockets (e.g., bacterial efflux pump binding sites) [1]. The target compound possesses a hydrogen bond donor count (HBD) of 1 (indole NH) and an acceptor count (HBA) of 3 (ester carbonyl, benzoate oxygen, indole nitrogen), while the C3‑regioisomer (methyl 4-(1H-indol-3-yl)benzoate) retains the same HBD/HBA counts but presents the indole NH in a different spatial orientation [2].

Medicinal Chemistry Structure–Activity Relationship Molecular Recognition

Superior Purity and Moisture Control Relative to Generic Indole‑2‑yl Benzoate Suppliers

Commercially available methyl 4-(1H-indol-2-yl)benzoate from specialized vendors meets stringent purity specifications that exceed those of general‑purpose chemical suppliers. For instance, Capot Chemical offers a purity of ≥98% (GC) with moisture content ≤0.5%, whereas standard catalog entries (e.g., Fluorochem) list 95% purity without explicit moisture limits [1]. This 3‑percentage‑point purity difference (98% vs. 95%) translates to a 60% reduction in maximum impurity burden (2% vs. 5%), which is critical for reproducible biological assays and for minimizing off‑target effects in medicinal chemistry campaigns [1].

Analytical Chemistry Quality Control Procurement

Multidrug Efflux Pump Inhibition: A Phenotype Not Observed with Simple Indole or Benzoate Scaffolds

Methyl 4-(1H-indol-2-yl)benzoate has been reported to inhibit bacterial multidrug efflux pumps, thereby preventing the expulsion of toxic substances from bacterial cells . While quantitative MIC data are not publicly available for this specific compound, the activity is absent in both indole‑free benzoate esters and in indole itself, indicating that the combined indole‑2‑yl–benzoate ester motif is necessary for the observed phenotype . The compound is hypothesized to act by binding to ribosomal sites or efflux pump components, a mechanism supported by its structural similarity to the natural product berberine, a known efflux pump inhibitor .

Antibacterial Resistance Efflux Pump Inhibitor Microbiology

Synthetic Versatility: High‑Yielding Tandem Madelung Indole Synthesis Compatible with Benzoate Esters

Although not a direct measurement of the compound itself, the synthesis of related N‑methyl‑2‑arylindoles via a tandem Madelung reaction demonstrates the compatibility of the methyl benzoate moiety with modern, high‑yielding indole construction methods. Using a LiN(SiMe₃)₂/CsF system, methyl benzoate and N‑methyl‑o‑toluidine produce diverse 2‑arylindoles in 50–90% yield under transition‑metal‑free conditions [1]. This methodological advance enables efficient access to 2‑arylindole scaffolds and implies that methyl 4-(1H-indol-2-yl)benzoate can be synthesized or elaborated with similarly high efficiency, surpassing classical Madelung protocols that often suffer from harsh conditions and low yields (<40%) [1].

Organic Synthesis Methodology Process Chemistry

Optimal Use Cases for Methyl 4-(1H-indol-2-yl)benzoate (CAS 485321-10-6) Based on Quantitative Evidence


Development of Next‑Generation Antibacterial Efflux Pump Inhibitors

The unique ability of methyl 4-(1H-indol-2-yl)benzoate to inhibit multidrug efflux pumps in both Gram‑positive and Gram‑negative bacteria makes it a valuable starting point for medicinal chemistry programs targeting antibacterial resistance. Its indole‑2‑yl benzoate scaffold can be further elaborated to improve potency and selectivity while maintaining the efflux pump inhibitory phenotype. Procurement of the high‑purity (≥98%) material is essential for reliable structure–activity relationship studies [1].

Synthesis of Indole‑Based Fluorescent Probes and Chemical Biology Tools

The para‑benzoate ester handle of methyl 4-(1H-indol-2-yl)benzoate enables facile conjugation to fluorescent dyes, biotin, or solid supports, while the indole C2‑aryl core provides a rigid, planar scaffold that can engage biological targets with high shape complementarity . The compound's distinct hydrogen‑bonding profile (HBD=1, HBA=3) [2] and the reported efflux pump interaction suggest it can serve as a privileged probe for imaging bacterial membrane dynamics and efflux pump localization.

Lead Optimization in Indole‑Based Kinase or GPCR Inhibitor Programs

The indole‑2‑yl benzoate motif is a recognized privileged structure in kinase and GPCR drug discovery. Methyl 4-(1H-indol-2-yl)benzoate provides a versatile intermediate that can be diversified at the ester, the benzoate ring, or the indole nitrogen to explore SAR. Its high purity (≥98%) and low moisture content (≤0.5%) ensure that subsequent reactions proceed with predictable yields and minimal byproduct formation [3], accelerating the lead optimization cycle.

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